Cas no 89026-40-4 ((3aR)-3aα,6,7,7aα-Tetrahydro-6-methyl-3-methylene-6α-(4-oxopentyl)-2,5(3H,4H)-benzofurandione)
89026-40-4 structure
Product Name:(3aR)-3aα,6,7,7aα-Tetrahydro-6-methyl-3-methylene-6α-(4-oxopentyl)-2,5(3H,4H)-benzofurandione
CAS No:89026-40-4
MF:C15H20O4
MW:264.316905021667
CID:1937479
PubChem ID:13889982
Update Time:2024-03-01
(3aR)-3aα,6,7,7aα-Tetrahydro-6-methyl-3-methylene-6α-(4-oxopentyl)-2,5(3H,4H)-benzofurandione Chemical and Physical Properties
Names and Identifiers
-
- (3aR)-3aα,6,7,7aα-Tetrahydro-6-methyl-3-methylene-6α-(4-oxopentyl)-2,5(3H,4H)-benzofurandione
- Umbellifolide
- 6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzouran-2,5-dione
- Tetrahydro-6-methyl-3-methylene-6-(4-oxopentyl)-2,5-(3H,4H)-benzofurandione, 9CI
- 6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione
- 4,5-Dioxo-4,5-seco-11(13)-eudesmen-12,8b-olide
- [3aR-(3aalpha,6alpha,7aalpha)]-Tetrahydro-6-methyl-3-methylene-6-(4-oxopentyl)-2,5(3H,4H)-benzofurandione
- CHEBI:174483
- (+)-Umbellifolide
- 89026-40-4
- (3aR,6R,7aR)-6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzouran-2,5-dione
- NCGC00384721-01!(3aR,6R,7aR)-6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione
- 2,5(3H,4H)-Benzofurandione, tetrahydro-6-methyl-3-methylene-6-(4-oxopentyl)-, (3aR,6R,7aR)-
- 2,5(3H,4H)-Benzofurandione, tetrahydro-6-methyl-3-methylene-6-(4-oxopentyl)-, [3aR-(3aalpha,6alpha,7aalpha)]-
- DTXSID801125340
- 9GAP3C3DDW
- SCHEMBL21807699
- (3AS,6S,7AS)-6-METHYL-3-METHYLIDENE-6-(4-OXIDANYLIDENEPENTYL)-3A,4,7,7A-TETRAHYDRO-1-BENZOFURAN-2,5-DIONE
- (3aR,6R,7aR)-6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione
- Umbellifolide, (+)-
- (3aR,6R,7aR)-Tetrahydro-6-methyl-3-methylene-6-(4-oxopentyl)-2,5(3H,4H)-benzofurandione
- CHEBI:181193
-
- Inchi: 1S/C15H20O4/c1-9(16)5-4-6-15(3)8-12-11(7-13(15)17)10(2)14(18)19-12/h11-12H,2,4-8H2,1,3H3/t11-,12-,15-/m1/s1
- InChI Key: MIRSLSRVCIOISZ-LALPHHSUSA-N
- SMILES: O1[C@]2([H])C[C@@](C)(CCCC(=O)C)C(=O)C[C@]2([H])C(=C)C1=O
Computed Properties
- Exact Mass: 264.13615911g/mol
- Monoisotopic Mass: 264.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 60.4Ų
(3aR)-3aα,6,7,7aα-Tetrahydro-6-methyl-3-methylene-6α-(4-oxopentyl)-2,5(3H,4H)-benzofurandione Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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